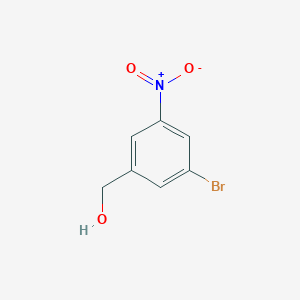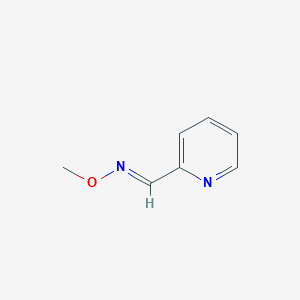![molecular formula C18H22N4O6 B136896 5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-33-5](/img/structure/B136896.png)
5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMQX and is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important neurotransmitter receptor in the brain. In
科学的研究の応用
DMQX has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the NMDA receptor, which is involved in a variety of physiological processes, including learning and memory. DMQX has been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has also been used to study the effects of drugs that act on the NMDA receptor.
作用機序
DMQX acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in the inhibition of the receptor's activity, which can have a variety of effects on neuronal function. DMQX has been shown to block the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) in the hippocampus, which is a region of the brain involved in learning and memory.
生化学的および生理学的効果
DMQX has a variety of biochemical and physiological effects, including the inhibition of the NMDA receptor-mediated EPSP, the reduction of glutamate release, and the inhibition of calcium influx into neurons. DMQX has also been shown to have anti-convulsant effects in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
実験室実験の利点と制限
DMQX has several advantages for lab experiments, including its potency and selectivity for the NMDA receptor. It is also relatively stable and can be stored for long periods of time. However, DMQX has several limitations, including its complex synthesis method and its potential for off-target effects. Additionally, DMQX can be toxic at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of DMQX, including the development of more selective NMDA receptor antagonists, the investigation of the effects of DMQX on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, there is a need for further research into the safety and toxicity of DMQX, particularly in the context of long-term use.
特性
CAS番号 |
143430-33-5 |
|---|---|
製品名 |
5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
分子式 |
C18H22N4O6 |
分子量 |
390.4 g/mol |
IUPAC名 |
5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C18H22N4O6/c1-21-9(7-25-3)19-13-11(17(21)23)15(27-5)14-12(16(13)28-6)18(24)22(2)10(20-14)8-26-4/h7-8H2,1-6H3 |
InChIキー |
VDTGBENZKXRGPG-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC |
正規SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC |
同義語 |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

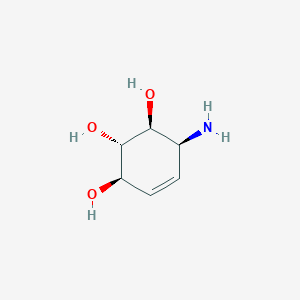
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

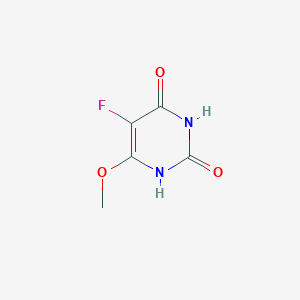
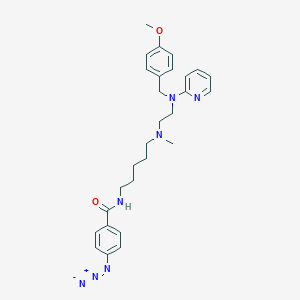
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

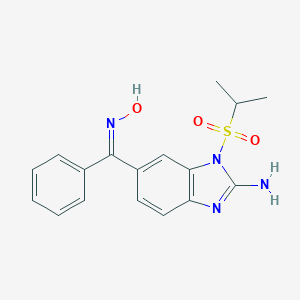
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

